2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with several targets. It has been reported to inhibit P21-Activated Kinase 4 (PAK4) , Protein Kinase B (PKB or Akt) , Receptor-Interacting Protein Kinase 1 (RIPK1) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in various cellular processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its targets mainly through competitive inhibition . It forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor could enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is frequently deregulated in cancer . It also affects the p21-activated kinases (PAKs) signaling pathway , which is associated with a variety of cancers .
Pharmacokinetics
The compound has shown to have good kinase selectivity and potent inhibitory activity with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . .
Result of Action
The compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . It also showed potent activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Receptor-Interacting Protein Kinase 1 (RIPK1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction suggests that the compound may play a role in regulating necroptosis, a form of programmed cell death .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound may have potential therapeutic applications in conditions where necroptosis is a factor.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with RIPK1. The compound potently inhibits RIPK1, which is a key regulator of necroptosis . By inhibiting RIPK1, the compound can prevent the initiation of necroptosis and thereby protect cells from this form of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under specific conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Another approach involves the use of microwave-assisted reactions to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another member of the pyrrolopyrimidine family with similar biological activities.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular properties.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a different structural scaffold.
Uniqueness
2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine stands out due to its specific substitution pattern and the presence of an ethan-1-amine group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOXKYJIVJBIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.